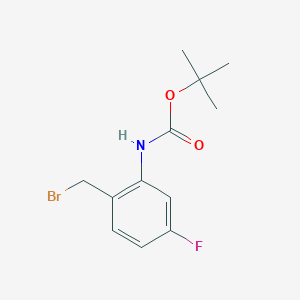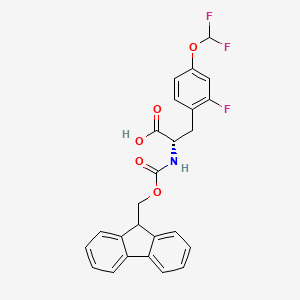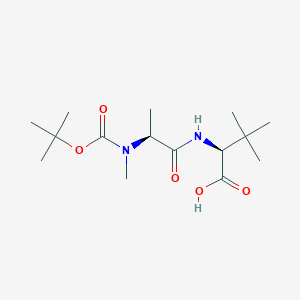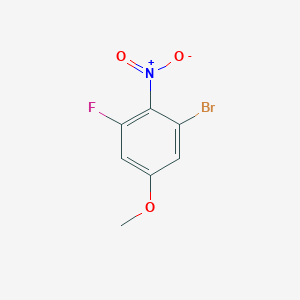![molecular formula C16H14O3 B12836242 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde CAS No. 893737-24-1](/img/structure/B12836242.png)
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde is an organic compound that features a biphenyl structure with a dioxolane ring and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde typically involves the formation of the dioxolane ring through acetalization of an aldehyde with ethylene glycol in the presence of an acid catalyst . The biphenyl structure can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The dioxolane ring and aldehyde group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The biphenyl structure allows for π-π interactions and other non-covalent interactions with biomolecules, potentially affecting biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
- 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile
- 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile
Uniqueness
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-carbaldehyde is unique due to its specific positioning of the dioxolane ring and aldehyde group, which can influence its reactivity and interactions compared to other similar compounds. The specific arrangement of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
893737-24-1 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2-[3-(1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-11-14-4-1-2-7-15(14)12-5-3-6-13(10-12)16-18-8-9-19-16/h1-7,10-11,16H,8-9H2 |
InChI-Schlüssel |
TVMPCRZGPKIQIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)




![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
![4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one](/img/structure/B12836206.png)







